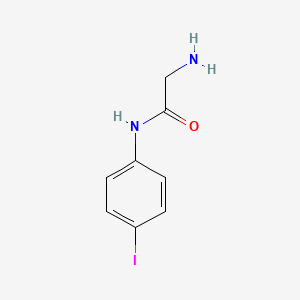
Benzoxazole, 5-chloro-2-(2-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-chloro-2-(2-piperidinyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the piperidinyl group enhances its pharmacological properties, making it a valuable scaffold in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole, 5-chloro-2-(2-piperidinyl)- typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and 5-chloro-2-piperidinyl benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide. The reaction is carried out in ethanol at elevated temperatures to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of nanocatalysts and ionic liquid catalysts has been explored to optimize the synthesis process, reduce reaction times, and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 5-chloro-2-(2-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 5-chloro-2-(2-piperidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of benzoxazole, 5-chloro-2-(2-piperidinyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The presence of the piperidinyl group enhances its binding affinity to these targets, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound without the piperidinyl group.
5-Nitro-2-(4-butylphenyl)benzoxazole: A derivative with a nitro group and butylphenyl substitution.
2-(4-butylphenyl)oxazolo[4,5-b]pyridine: A structurally related compound with a pyridine ring.
Uniqueness
Benzoxazole, 5-chloro-2-(2-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its pharmacological properties and binding affinity to molecular targets. This makes it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
1152572-46-7 |
|---|---|
Molekularformel |
C12H13ClN2O |
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
5-chloro-2-piperidin-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H13ClN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6H2 |
InChI-Schlüssel |
GXIPAJHVVPESES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)


![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)



